2,4-Difluorobenzenesulfonamide

Übersicht

Beschreibung

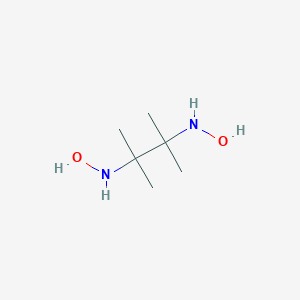

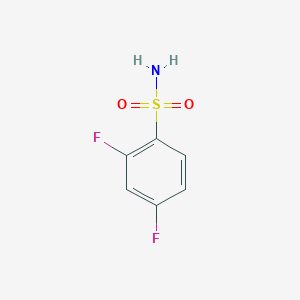

2,4-Difluorobenzenesulfonamide is a sulfonamide . It has a molecular formula of C6H5F2NO2S and an average mass of 193.171 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms and a sulfonamide group . The exact positions of these substituents can be inferred from the name of the compound, where “2,4-Difluoro” indicates that the fluorine atoms are located at the 2nd and 4th positions of the benzene ring, and “benzenesulfonamide” indicates that the sulfonamide group is attached to the benzene ring .Physical And Chemical Properties Analysis

2,4-Difluorobenzenesulfonamide has a melting point of 154-158 °C (lit.) and a predicted boiling point of 300.3±52.0 °C . It has a density of 1.523 and is soluble in methanol . The compound is a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial and Anticancer Research

2,4-Difluorobenzenesulfonamide has been explored for its potential in the development of new antimicrobial and anticancer agents. Its core structure can be modified to create derivatives that target specific biological pathways .

Agriculture: Herbicide Development

In agriculture, this compound is studied for its use in the synthesis of herbicides. Researchers are investigating its effectiveness in controlling weed growth without harming crops or the environment .

Material Science: Fluorinated Building Blocks

The compound serves as a fluorinated building block in material science. Its incorporation into polymers can enhance their thermal stability and chemical resistance, making them suitable for advanced materials .

Industrial Chemistry: Synthesis of Dyes and Pigments

In industrial applications, 2,4-Difluorobenzenesulfonamide is used in the synthesis of dyes and pigments. Its ability to introduce fluorine atoms into molecules is valuable for creating compounds with desired optical properties .

Environmental Science: Pollution Remediation

The compound’s derivatives are being researched for their role in environmental pollution remediation. They may help in breaking down toxic substances and reducing their impact on ecosystems .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2,4-Difluorobenzenesulfonamide is a subject of study for its inhibitory effects on certain enzymes. This can lead to a better understanding of disease mechanisms and the development of new drugs .

Pharmacology: Drug Design and Discovery

The compound’s unique chemical properties make it a candidate for drug design and discovery. It’s being examined for its pharmacokinetics and interactions with biological targets to develop new medications .

Chemical Research: Advanced Synthesis Techniques

Finally, 2,4-Difluorobenzenesulfonamide is used in chemical research to develop advanced synthesis techniques. Its reactivity and stability under various conditions are key factors in designing efficient chemical processes .

Wirkmechanismus

Target of Action

The primary target of 2,4-Difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

They do this by coordinating to the zinc ion in the active site of the enzyme, which prevents the enzyme from hydrating carbon dioxide into bicarbonate and a proton .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP values indicate its lipophilicity, which can impact its distribution and bioavailability .

Eigenschaften

IUPAC Name |

2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHLPYKPCQLAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341694 | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorobenzenesulfonamide | |

CAS RN |

13656-60-5 | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 2,4-Difluorobenzenesulfonamide play in the synthesis of Poly(arylene ether)s?

A1: The paper investigates the use of N,N-dialkyl-2,4-difluorobenzenesulfonamides as monomers in the preparation of poly(arylene ether)s []. These sulfonamide derivatives contain fluorine atoms, which can activate the benzene ring towards nucleophilic aromatic substitution reactions. This activation is key for the polymerization process, allowing the formation of ether linkages between monomer units and ultimately leading to the desired polymer chains.

Q2: How does the incorporation of 2,4-Difluorobenzenesulfonamide derivatives influence the thermal properties of the resulting polymers?

A2: The research explores how different N,N-dialkyl substituents on the 2,4-Difluorobenzenesulfonamide monomer impact the glass transition temperatures (Tg) of the synthesized poly(arylene ether)s []. The study found that the Tg values varied depending on the size and structure of the alkyl groups. This suggests that modifying the substituents on the sulfonamide monomer allows for fine-tuning the thermal properties of the resulting polymers, making them potentially suitable for various applications with specific temperature requirements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)

![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)